Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate
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Overview
Description
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a trifluoroborate group attached to a thiazole ring, which is further substituted with a pyrrolidine moiety
Preparation Methods
The synthesis of Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate typically involves the reaction of a thiazole derivative with a pyrrolidine compound in the presence of a trifluoroborate reagent. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoroborate group can participate in substitution reactions with nucleophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations
Scientific Research Applications
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is explored for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can act as a Lewis acid, facilitating the formation of complexes with various substrates. The pyrrolidine and thiazole moieties contribute to the compound’s binding affinity and specificity towards certain biological targets, influencing its overall activity and effects .
Comparison with Similar Compounds
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate can be compared with other similar compounds, such as:
Potassium trifluoro(2-(pyrrolidin-1-yl)methyl)borate: This compound has a similar structure but with a methyl group instead of a thiazole ring, leading to different reactivity and applications.
Potassium trifluoro(4-(1,3-thiazol-2-ylamine)phenyl)borate: This compound features a phenyl group and an amine substitution, offering distinct chemical properties and uses
Properties
Molecular Formula |
C7H9BF3KN2S |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
potassium;trifluoro-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)boranuide |
InChI |
InChI=1S/C7H9BF3N2S.K/c9-8(10,11)6-5-14-7(12-6)13-3-1-2-4-13;/h5H,1-4H2;/q-1;+1 |
InChI Key |
UCHHPMHBLXCDPU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CSC(=N1)N2CCCC2)(F)(F)F.[K+] |
Origin of Product |
United States |
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